Methyl hesperidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

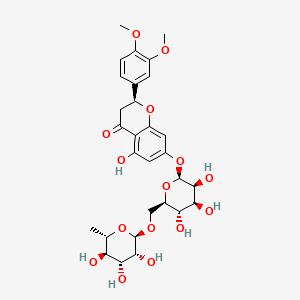

Methyl hesperidin: is a flavonoid compound derived from hesperidin, which is found in citrus fruits. It is known for its yellow to orange crystalline appearance and aromatic properties. This compound exhibits various physiological activities, including antioxidant, anti-inflammatory, anticancer, and cardiovascular protective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl hesperidin can be synthesized through the methylation of hesperidin. One common method involves the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is typically carried out at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound often involves the extraction of hesperidin from citrus peels, followed by methylation. The extraction process may use solvents like methanol or ethanol, and the methylation is performed using methylating agents under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Methyl hesperidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl hesperidin exhibits a range of biological activities that make it a candidate for therapeutic use. Below are some notable pharmacological applications:

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation in various models. For instance, a study demonstrated that treatment with this compound significantly decreased lung inflammation in OVA-challenged mice, suggesting its potential in managing inflammatory lung diseases .

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent. It has been reported to mitigate cognitive deficits and oxidative stress in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In particular, it modulates neurotransmitter systems and reduces levels of pro-inflammatory cytokines, thereby enhancing cognitive function .

Anticancer Activity

This compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in various cancer cell lines. It has been effective against gastric, colon, and breast cancers by modulating inflammatory pathways and reducing oxidative stress .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

Subchronic Toxicity Study

A study involving B6C3F1 mice administered this compound at dietary levels up to 5% over 13 weeks found no significant adverse effects on body weight, organ weights, or hematological parameters, indicating a favorable safety profile .

Carcinogenicity Study

Long-term studies also demonstrated that this compound did not exhibit carcinogenic effects in mice over a 96-week feeding regimen. No significant changes were observed in clinical signs or histopathology .

Formulation Science

This compound has been explored as an excipient in pharmaceutical formulations:

Hot-Melt Extrusion Applications

Recent studies have highlighted the use of this compound as an excipient for amorphous solid dispersions (ASDs). In combination with nobiletin, it significantly improved solubility and bioavailability compared to traditional excipients, demonstrating its potential for enhancing drug formulations .

Case Studies and Research Findings

Mecanismo De Acción

Methyl hesperidin exerts its effects through various molecular targets and pathways. It activates peroxisome proliferator-activated receptor-gamma, which plays a role in reducing inflammation and oxidative stress. It also inhibits nuclear factor-kappa B and activator protein 1 activities, leading to decreased expression of inflammatory mediators .

Comparación Con Compuestos Similares

Hesperidin: The parent compound of methyl hesperidin, found in citrus fruits.

Hesperetin: An aglycone form of hesperidin, with similar biological activities.

Naringin: Another flavonoid found in citrus fruits, with antioxidant and anti-inflammatory properties

Uniqueness: this compound is unique due to its enhanced solubility and bioavailability compared to hesperidin. This makes it more effective in various applications, particularly in the pharmaceutical and cosmetic industries .

Propiedades

Fórmula molecular |

C29H36O15 |

|---|---|

Peso molecular |

624.6 g/mol |

Nombre IUPAC |

(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27-,28+,29+/m0/s1 |

Clave InChI |

GUMSHIGGVOJLBP-CTUUZZHSSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |

Sinónimos |

methyl hesperidin methylhesperidin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.